N-(2,1,3-benzoselenadiazol-4-yl)acetamide

Fluorescence imaging Photophysics Bioanalytical probes

N-(2,1,3-Benzoselenadiazol-4-yl)acetamide (CAS 21110-72-5; molecular formula C₈H₇N₃OSe; molecular weight 240.12 g/mol) is a selenium-containing heterocyclic small molecule belonging to the 2,1,3-benzoselenadiazole (BSD) family. The compound features a fused benzoselenadiazole core with an acetamide substituent at the 4-position.

Molecular Formula C8H7N3OSe
Molecular Weight 240.13g/mol
CAS No. 21110-72-5
Cat. No. B398296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-benzoselenadiazol-4-yl)acetamide
CAS21110-72-5
Molecular FormulaC8H7N3OSe
Molecular Weight240.13g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=N[Se]N=C21
InChIInChI=1S/C8H7N3OSe/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12)
InChIKeyBSOPSIUKCRMQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(2,1,3-Benzoselenadiazol-4-yl)acetamide (CAS 21110-72-5) – Compound Class and Core Identity


N-(2,1,3-Benzoselenadiazol-4-yl)acetamide (CAS 21110-72-5; molecular formula C₈H₇N₃OSe; molecular weight 240.12 g/mol) is a selenium-containing heterocyclic small molecule belonging to the 2,1,3-benzoselenadiazole (BSD) family . The compound features a fused benzoselenadiazole core with an acetamide substituent at the 4-position. BSD derivatives are structurally analogous to 2,1,3-benzothiadiazoles (BTD, S-containing) and 2,1,3-benzoxadiazoles (BOD, O-containing) and are recognized for their distinctive photophysical properties arising from the heavy selenium atom [1]. The compound is supplied as a research-grade chemical (purity ≥98%) by multiple vendors for use as a synthetic building block and as a precursor to functionalized BSD probes [2].

Why N-(2,1,3-Benzoselenadiazol-4-yl)acetamide Cannot Be Replaced by Its Benzothiadiazole or Benzoxadiazole Analogs


Substituting N-(2,1,3-benzoselenadiazol-4-yl)acetamide with its benzothiadiazole (S) or benzoxadiazole (O) analog introduces non-trivial alterations in molecular weight, lipophilicity, electronic structure, and photophysical behavior. The selenium atom significantly red-shifts emission wavelengths (by 25–40 nm versus S and O congeners) and alters redox potentials, as demonstrated in systematic comparative studies of BSD, BTD, and BOD derivatives [1]. These differences are not cosmetic; they directly affect performance in fluorescence-based detection, material optoelectronics, and selenium-dependent biochemical contexts. Generic substitution therefore risks compromised spectral output, altered target binding, and loss of the heavy-atom-mediated properties that are central to many BSD applications [1].

Quantitative Differentiation Evidence for N-(2,1,3-Benzoselenadiazol-4-yl)acetamide vs. Closest Analogs


Emission Wavelength Red-Shift of BSD Derivatives vs. BTD and BOD Counterparts

BSD-based fluorescent probes consistently exhibit red-shifted emission relative to their sulfur and oxygen analogs. For a representative fluorogenic BSD derivative (SBSeD-F), the maximum emission wavelength was recorded at 542 nm, which is red-shifted by 25 nm compared to the BTD analog (SBThD-F, 517 nm) and by 28 nm versus the BOD analog (SBD-F, 514 nm) [1]. A second BSD probe (DAABSeD-F) showed excitation and emission wavelengths red-shifted by approximately 30–40 nm relative to its BOD counterpart DAABD-Cl [1]. This red-shift is attributed to the heavy-atom effect of selenium, which modifies electronic transition energies and enhances intersystem crossing [1].

Fluorescence imaging Photophysics Bioanalytical probes

Molecular Weight and Lipophilicity Differentiation: Se vs. S vs. O Heteroatom Exchange

Replacement of the heteroatom in the chalcogenadiazole ring produces stepwise, quantifiable changes in molecular weight and computed lipophilicity. N-(2,1,3-benzoselenadiazol-4-yl)acetamide (C₈H₇N₃OSe) has a molecular weight of 240.12 g/mol and a computed LogP of 0.65 . The benzothiadiazole analog (C₈H₇N₃OS, CAS 16540-61-7) has a molecular weight of 193.23 g/mol , while the benzoxadiazole analog (C₈H₇N₃O₂, CAS 289650-01-7) has a molecular weight of 177.16 g/mol and a computed XLogP3 of 0.4 [1]. The target compound thus possesses a 46.89 g/mol higher mass than the O-analog and 46.89 g/mol lower mass than a hypothetical tellurium analog, with corresponding shifts in lipophilicity that influence membrane permeability and solubility .

Physicochemical profiling Drug-likeness Lead optimization

Redox Potential Differences Between BSD and BTD Cores

Cyclic voltammetry studies on donor-acceptor monomers containing BSD vs. BTD cores reveal that Se-containing monomers exhibit higher cathodic reduction potentials than their S analogs, indicating that the BSD core is a less effective electron acceptor than BTD [1]. This translates into distinct redox behavior: BSD-based polymers show shifted oxidation and reduction onsets that enable access to neutral-state green coloration, a long-standing challenge in electrochromic RGB color spectrum completion [1]. The polymer PESeE, incorporating the BSD core, displays three distinct absorption bands that produce a vibrant green color in the neutral state, a property not achieved with the corresponding BTD polymer [1].

Electrochemistry Organic electronics Donor-acceptor polymers

Characteristic Mass Spectrometric Fragmentation Pattern of 4-Substituted Benzoselenadiazoles

Electron impact (EI) mass spectra of 4-substituted benzoselenadiazole derivatives, including N-(2,1,3-benzoselenadiazol-4-yl)acetamide, display distinctive fragmentation patterns attributable to the selenium-containing heterocyclic ring [1]. The characteristic isotopic signature of selenium (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) produces a unique isotope cluster that allows unambiguous identification of Se-containing fragments, in contrast to the simpler isotopic patterns of S- or O-containing analogs [1]. The base peak and key fragment ions differ qualitatively from the corresponding 4-substituted benzothiadiazole and benzoxadiazole derivatives, providing a robust analytical fingerprint for identity confirmation and purity assessment [1].

Analytical chemistry Structural elucidation Quality control

High-Value Application Scenarios for N-(2,1,3-Benzoselenadiazol-4-yl)acetamide Based on Verified Differentiation Evidence


Synthetic Precursor for Red-Shifted Fluorogenic Probes in Bioimaging

The 4-acetamido substituent on the BSD core serves as a versatile synthetic handle for generating fluorogenic probes with emission shifted 25–40 nm to longer wavelengths compared to analogous BTD or BOD probes [1]. This red-shift, documented in the comparative analysis of SBSeD-F and DAABSeD-F probes, enables deeper tissue penetration and reduced autofluorescence interference in live-cell and in vivo imaging applications [1]. The acetamide group can be hydrolyzed to the corresponding 4-amino-BSD, which is a key intermediate for constructing photoactivatable metabolic warheads that selectively ablate pathogenic cells under visible light control [2].

Building Block for Se-Containing Donor-Acceptor Polymers and Electrochromic Materials

The BSD core imparts a lower electron affinity and higher cathodic reduction potential relative to the BTD core, as established by cyclic voltammetry [1]. This electrochemical differentiation has been exploited to develop neutral-state green polymers (e.g., PESeE) that address a critical gap in the RGB electrochromic color spectrum [1]. N-(2,1,3-benzoselenadiazol-4-yl)acetamide can be functionalized at the acetamide position to generate monomers for polymerization, offering a direct entry point to this material space.

Analytical Reference Standard with Characteristic Se-Isotopic Mass Spectrometric Signature

The compound's EI mass spectrum displays a distinctive multi-isotope selenium cluster (⁷⁴Se through ⁸²Se) that is absent in sulfur- or oxygen-containing analogs [1]. This isotopic fingerprint enables unambiguous identity confirmation in quality control workflows and can serve as a retention-time and fragmentation-pattern reference for LC-MS or GC-MS methods targeting Se-containing heterocycles [1]. The ready availability of certified spectral data (NMR, FTIR, UV-Vis, MS) through SpectraBase further supports its use as a reference material [2].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies Involving Chalcogen Replacement

The quantifiable differences in molecular weight (240.12 vs. 193.23 vs. 177.16 g/mol for Se, S, O analogs) and computed LogP (0.65 vs. estimated ~0.4 for O analog) make the compound a valuable tool for systematic SAR studies [1][2]. By comparing the Se-acetamide with its S- and O-acetamide congeners in the same assay panel, researchers can isolate the contribution of the chalcogen atom to target binding, cellular permeability, and metabolic stability without confounding structural variables [1].

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